

# Core Quantitative & Chemical Profile of (3S,5R)-Fluvastatin Sodium

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## Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

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Property	Description / Value
Molecular Weight	433.45 g/mol [1] [2] [3]
Chemical Formula	$C_{24}H_{25}FNNaO_4$ [1] [2] [3]
Biological Target	HMG-CoA Reductase (HMGCR) [1]
IC <sub>50</sub> (Enzyme Inhibition)	8 nM [1] [3]
IC <sub>50</sub> (VSMC Proliferation)	70 nM [2]
Specific Rotation (Enantiomer)	The (3S,5R) form is the specific enantiomer of the racemic fluvastatin sodium mixture [4] [1].
Purity	>98% (HPLC) is commonly available for research compounds [2].
Solubility	Soluble in DMSO (up to 100 mM) and Water (up to 25 mM) [2].

## Experimental Protocols & Research Applications

Here are detailed methodologies for key experiments that demonstrate the biological activity of **(3S,5R)-fluvastatin sodium**.

## In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is used to determine the  $IC_{50}$  value, a key measure of the compound's potency [1] [3].

- **Objective:** To quantify the inhibition of HMG-CoA reductase activity by **(3S,5R)-fluvastatin sodium**.
- **Materials:**
  - Human liver microsomes (source of HMG-CoA reductase).
  - Substrate: (<sup>3</sup>H)-labeled or unlabeled HMG-CoA.
  - Cofactor: NADPH.
  - Reaction buffer (e.g., phosphate buffer, pH 7.4).
  - **(3S,5R)-Fluvastatin sodium**, prepared as a stock solution in DMSO.
- **Method:**
  - **Reaction Setup:** Incubate human liver microsomes with the reaction buffer, HMG-CoA, and NADPH.
  - **Inhibitor Treatment:** Add varying concentrations of **(3S,5R)-fluvastatin sodium** to the reaction mixtures. Include a vehicle control (DMSO only).
  - **Incubation:** Allow the reaction to proceed at 37°C for a set time (e.g., 30-60 minutes).
  - **Reaction Termination:** Stop the reaction by adding HCl.
  - **Product Extraction:** The product, mevalonolactone, can be extracted with an organic solvent like ethyl acetate.
  - **Detection and Analysis:** Quantify the formed mevalonate (converted to mevalonolactone) using techniques like liquid chromatography-mass spectrometry (LC-MS) or scintillation counting if a radiolabeled substrate is used.
  - **Data Analysis:** Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. The  $IC_{50}$  is the concentration that inhibits 50% of the enzyme activity.

## In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

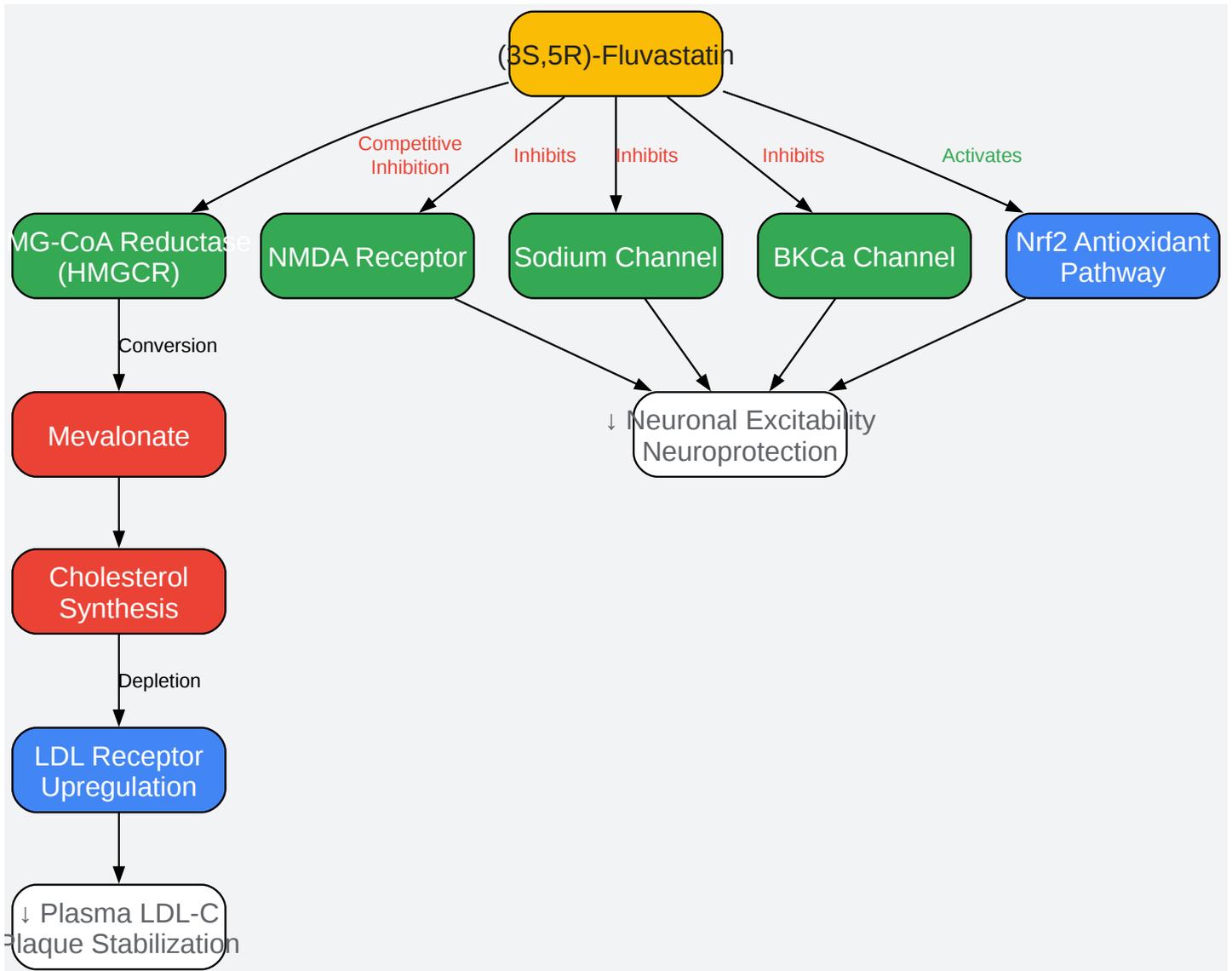
This assay evaluates the compound's effect on cell growth, relevant to its anti-atherosclerotic properties [2].

- **Objective:** To assess the inhibition of human saphenous vein smooth muscle cell proliferation.
- **Materials:**
  - Human saphenous vein SMCs.
  - Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

- Mitogens (e.g., platelet-derived growth factor) to stimulate proliferation.
- **(3S,5R)-Fluvastatin sodium** in DMSO.
- Cell proliferation assay kit (e.g., MTT, BrdU).
- **Method:**
  - **Cell Seeding:** Plate SMCs in a multi-well plate and allow them to adhere.
  - **Serum Starvation:** Synchronize the cell cycle by incubating in low-serum medium for 24-48 hours.
  - **Treatment and Stimulation:** Pre-treat cells with different concentrations of **(3S,5R)-fluvastatin sodium** for a set time (e.g., 2 hours) before adding mitogens to stimulate proliferation.
  - **Proliferation Incubation:** Continue incubation for 24-72 hours.
  - **Viability/Proliferation Measurement:** Quantify cell proliferation using an MTT assay (which measures metabolic activity) or a BrdU assay (which measures DNA synthesis).
  - **Data Analysis:** Calculate the percentage inhibition of proliferation compared to the stimulated control and determine the  $IC_{50}$  value.

## Mechanism of Action and Signaling Pathways

**(3S,5R)-Fluvastatin sodium** is a competitive inhibitor of HMG-CoA reductase. The following diagram illustrates its primary mechanism and downstream effects, including a more recently discovered neuroprotective pathway.



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Diagram 1: Fluvastatin's primary mechanism inhibits HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors to lower blood cholesterol [5] [4]. Recent research also shows it modulates ion channels and activates the Nrf2 pathway, contributing to neuroprotective effects [1] [6].

## Key Research Insights

- **First Fully Synthetic Statin:** Unlike earlier statins derived from fungi, fluvastatin is entirely synthetic, which can offer advantages in manufacturing and purity [4].
- **Beyond Cholesterol-Lowering:** Research indicates **(3S,5R)-fluvastatin sodium** has pleiotropic effects, including protecting vascular smooth muscle cells against oxidative stress via the Nrf2-dependent antioxidant pathway [1] [3].
- **Emerging Neuroprotective Role:** A 2025 study demonstrated that fluvastatin increases the seizure threshold in mice by modulating NMDA receptor-mediated currents and sodium channel activity, suggesting potential therapeutic applications beyond cardiovascular disease [6].

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## References

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